4-Guanidinobutanoic acid

Content Navigation

In GABAC antagonist development, substituting 4-GBA with GABA or shorter guanidino acids causes off-target GABAB agonism and poor steric presentation. This compound solves these issues as a selective building block. Key advantages: • Selective ρ1 receptor ligand synthesis with no GABAB activation. • Efficient EDCI coupling for guanidinium-functionalized antisense oligonucleotides. • hPAT1 reference standard (Km ~1.5 mM) for Caco-2 uptake assays. • High-purity standard for LC-MS/MS metabolomics of urea cycle disorders. Supplied with full QC documentation.

CAS Number

Product Name

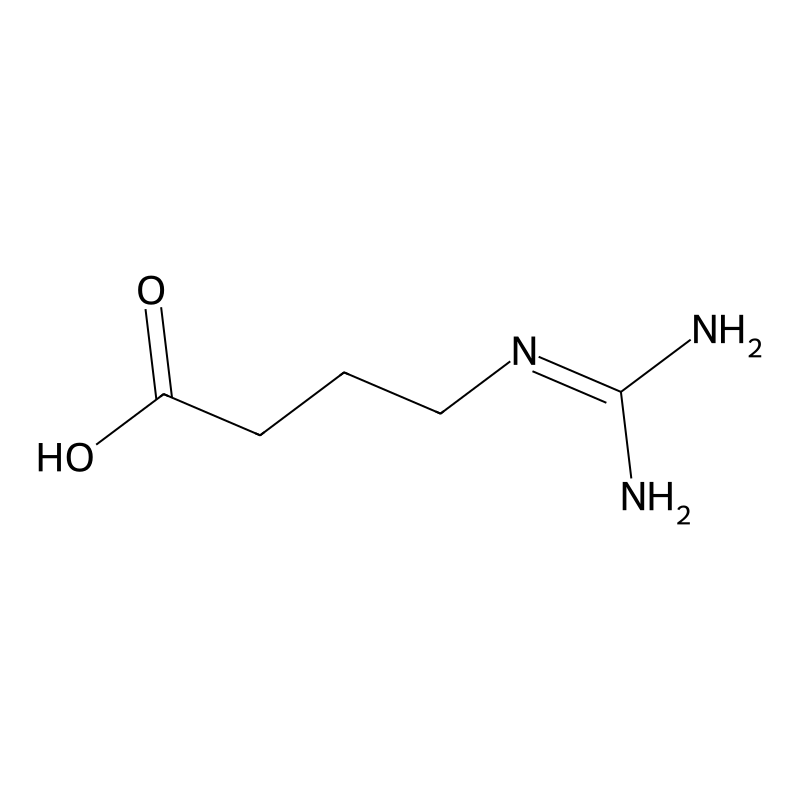

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

4-Guanidinobutanoic acid (4-GBA) is an endogenous ω-guanidino acid and a structural analog of γ-aminobutyric acid (GABA). In industrial and laboratory procurement, it is primarily sourced as a specialized building block for synthesizing selective receptor antagonists, a functionalizing agent for enhancing the cellular uptake of antisense oligonucleotides, and an analytical reference standard for metabolomic profiling of urea cycle disorders. Unlike basic amino acids, its terminal guanidino group provides distinct basicity and steric properties, making it a critical precursor for modifying pharmacokinetic profiles and targeting specific proton-coupled amino acid transporters (e.g., hPAT1) in drug development [1].

Research Fit

Substituting 4-GBA with its direct amino analog, GABA, or shorter-chain guanidino acids like guanidinoacetic acid (GAA) fundamentally alters receptor binding profiles and synthetic coupling efficiencies. In pharmacological synthesis, replacing the guanidino moiety with an amine restores unwanted GABAB receptor agonism, ruining GABAC antagonist selectivity [1]. In oligonucleotide functionalization, omitting the specific four-carbon chain of 4-GBA fails to provide the necessary spatial separation between the acidic and basic termini, leading to suboptimal steric presentation of the cationic charge required for membrane penetration [2]. Furthermore, in clinical metabolomics, using upstream generic arginine standards fails to capture the specific downstream CRT1 transporter inhibition unique to 4-GBA accumulation, making exact compound matching mandatory for accurate disease modeling [3].

Substitution Risk

References

- [1] Krall, J., et al. (2010). Novel Cyclic Phosphinic Acids as GABAC ρ Receptor Antagonists: Design, Synthesis, and Pharmacology. ACS Medicinal Chemistry Letters, 1(9), 467-472.

- [2] Geller, B. L., et al. (2011). Antibacterial antisense oligonucleotide and method. US Patent 8067571B2.

- [3] Bax, B. E., et al. (2021). Untargeted Plasma Metabolomics Extends the Biomarker Profile of Mitochondrial Neurogastrointestinal Encephalomyopathy. Metabolites, 11(10), 664.

Precursor for Selective GABAC Antagonists

4-Guanidinobutanoic acid serves as a critical structural template for synthesizing selective GABAC (ρ1) receptor antagonists. While the native analog GABA acts as a universal agonist across GABAA, GABAB, and GABAC receptors, the substitution of the terminal amine with a guanidino group in 4-GBA shifts the pharmacological profile to an antagonist at GABAA and GABAC receptors, with zero binding affinity or activity at GABAB receptors [1]. This strict functional divergence allows medicinal chemists to use 4-GBA as a foundational building block to develop highly selective cyclic phosphinic acid derivatives that avoid off-target GABAB activation [1].

| Evidence Dimension | GABAB receptor activation/affinity |

| Target Compound Data | 4-GBA exhibits no effect or binding at GABAB receptors. |

| Comparator Or Baseline | GABA (acts as a full agonist at GABAB). |

| Quantified Difference | Complete elimination of GABAB off-target activity. |

| Conditions | Xenopus oocytes expression assays for GABA receptor subtypes. |

Procurement of 4-GBA is essential for medicinal chemistry workflows requiring a basic ω-guanidino scaffold to design selective GABAC inhibitors without triggering GABAB-mediated side effects.

Oligonucleotide Functionalization and Processability

In the synthesis of cell-penetrating antisense oligonucleotides, 4-GBA is utilized as an effective activating and modifying agent to introduce cationic guanidinium groups. Compared to unmodified amine precursors, 4-GBA readily undergoes standard peptide coupling (using EDCI/DIPEA) with amine-modified oligonucleotide backbones. For example, the conjugation of 4-GBA to a target morpholino sequence successfully yielded the desired functionalized construct (calculated [M+H]+ = 4541.2 Da; found 4541.9 Da) with high crude recovery and compatibility with strong cation exchange (SCX) purification at pH 9 [1].

| Evidence Dimension | Synthetic bioconjugation viability |

| Target Compound Data | Successful coupling yielding confirmed mass [M+H]+ 4541.9 Da. |

| Comparator Or Baseline | Unmodified amine-terminated oligonucleotides (lack cell-penetrating guanidinium networks). |

| Quantified Difference | Enables direct addition of guanidinium moieties via standard amide coupling. |

| Conditions | EDCI/DIPEA coupling in organic/aqueous systems followed by SCX purification. |

Buyers synthesizing advanced antisense therapeutics require 4-GBA as a reliable, processable reagent to enhance the cellular uptake of oligonucleotides via guanidinylation.

hPAT1 Transporter Affinity Standard

4-GBA is a validated substrate and competitive inhibitor for the human proton-coupled amino acid transporter 1 (hPAT1), a key target for improving the oral bioavailability of therapeutics. In competitive uptake assays against L-[3H]proline, 4-GBA demonstrated an apparent affinity constant (Km) of approximately 1.5 mM, matching the affinity of β-guanidinopropionic acid (β-GPA) [1]. Unlike structurally distinct generic amino acids, 4-GBA is transported in an electrogenic manner, making it a precise reference standard for calibrating hPAT1 transport models and evaluating the intestinal absorption potential of novel guanidino-modified drugs [1].

| Evidence Dimension | Transporter affinity (Km) for hPAT1 |

| Target Compound Data | Km ~ 1.5 mM. |

| Comparator Or Baseline | L-proline (baseline substrate). |

| Quantified Difference | Competitively inhibits baseline substrate uptake at millimolar concentrations. |

| Conditions | Electrophysiological measurements in hPAT1-expressing Xenopus laevis oocytes and Caco-2 cells. |

Laboratories conducting ADME/Tox and pharmacokinetic screening must procure 4-GBA as a reliable positive control and structural benchmark for hPAT1-mediated drug transport.

CRT1 Inhibition Specificity in Metabolomics

In neurometabolic research, 4-GBA is a critical analytical standard because its accumulation actively drives cellular pathology, unlike its upstream precursor, L-arginine. While L-arginine is the primary biomarker for urea cycle disorders, elevated 4-GBA specifically acts as an alternative substrate and competitive inhibitor of the creatine transporter-1 (CRT1/SLC6A8) [1]. High concentrations of 4-GBA block intracellular creatine uptake, a mechanism that generic arginine standards cannot replicate [1]. Consequently, 4-GBA must be explicitly quantified in untargeted metabolomics to accurately model secondary creatine deficiencies in conditions like hyperargininemia and MNGIE.

| Evidence Dimension | CRT1/SLC6A8 transporter inhibition |

| Target Compound Data | Actively inhibits cellular creatine uptake at elevated concentrations. |

| Comparator Or Baseline | L-arginine (upstream precursor). |

| Quantified Difference | 4-GBA directly blocks CRT1, whereas L-arginine does not have this direct inhibitory function on the creatine transporter. |

| Conditions | Cellular creatine uptake assays in neurometabolic disease models. |

Procurement of pure 4-GBA reference standards is mandatory for diagnostic labs and researchers aiming to quantify the specific metabolites responsible for secondary creatine transport inhibition.

Selective GABAC Antagonist Synthesis

Because 4-GBA lacks GABAB receptor agonism while maintaining GABAC binding, it is the preferred starting material for medicinal chemists developing selective ρ1 receptor inhibitors (e.g., cyclic phosphinic acids). It provides the exact spatial and basicity requirements needed to map the receptor's ligand-binding site without triggering off-target inhibitory pathways [1].

Guanidinylation of Antisense Oligonucleotides

4-GBA is utilized in bioconjugation workflows to append guanidinium groups to amine-modified oligonucleotides (such as PMOs). Its compatibility with standard EDCI coupling and subsequent SCX purification makes it an ideal, processable reagent for enhancing the membrane-penetrating properties of antibacterial or antiviral antisense therapeutics [2].

hPAT1-Mediated Drug Delivery Calibration

In pharmacokinetic and ADME profiling, 4-GBA serves as a robust reference standard for the human proton-coupled amino acid transporter 1 (hPAT1). Its established Km of ~1.5 mM allows researchers to validate competitive uptake assays in Caco-2 cells and evaluate the oral absorption viability of new guanidino-containing drug candidates [3].

Metabolomic Profiling for Urea Cycle and Neurometabolic Disorders

Analytical laboratories procure 4-GBA as a high-purity reference standard for LC-MS/MS metabolomics. It is specifically required to differentiate hyperargininemia and MNGIE profiles from healthy baselines, and to investigate the downstream inhibition of the CRT1 creatine transporter, which cannot be modeled using standard amino acid panels [4].

Application Fit Matrix

References

- [1] Krall, J., et al. (2010). Novel Cyclic Phosphinic Acids as GABAC ρ Receptor Antagonists: Design, Synthesis, and Pharmacology. ACS Medicinal Chemistry Letters, 1(9), 467-472.

- [2] Geller, B. L., et al. (2011). Antibacterial antisense oligonucleotide and method. US Patent 8067571B2.

- [3] Metzner, L., et al. (2009). The Orally Active Antihyperglycemic Drug β-Guanidinopropionic Acid Is Transported by the Human Proton-Coupled Amino Acid Transporter hPAT1. Molecular Pharmaceutics, 6(4), 1006-1011.

- [4] Bax, B. E., et al. (2021). Untargeted Plasma Metabolomics Extends the Biomarker Profile of Mitochondrial Neurogastrointestinal Encephalomyopathy. Metabolites, 11(10), 664.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Ecology. Parasitic puppeteers begin to yield their secrets

Elizabeth PennisiPMID: 24436399 DOI: 10.1126/science.343.6168.239

Abstract

L-Arginine oxidase from Pseudomonas sp. TPU 7192: Characterization, gene cloning, heterologous expression, and application to L-arginine determination

Daisuke Matsui, Anna Terai, Yasuhisa AsanoPMID: 26672462 DOI: 10.1016/j.enzmictec.2015.10.002

Abstract

L-Arginine oxidase (AROD, EC 1.4.3.-) was discovered in newly discovered Pseudomonas sp. TPU 7192 and its characteristics were described. The molecular mass (MS) of the enzyme was estimated to be 528 kDa, which was accounted for by eight identical subunits with MS of 66 kDa each. AROD was identified as a flavin adenine dinucleotide (FAD)-dependent enzyme with 1 mol of FAD being contained in each subunit. It catalyzed the oxidative deamination of L-arginine and converted L-arginine to 2-ketoarginine, which was non-enzymatically converted into 4-guanidinobutyric acid when the hydrogen peroxide (H2O2) formed by L-arginine oxidation was not removed. In contrast, 2-ketoarginine was present when H2O2was decomposed. AROD was specific to L-arginine with a Km value of 149 μM. It exhibited maximal activity at 55 °C and pH 5.5. AROD was stable in the pH range 5.5-7.5 and >95% of its original activity was below 60 °C at pH 7.0. Since these enzymatic properties are considered suitable for the determination of L-arginine, the gene was cloned and expressed in a heterologous expression system. We herein successfully developed a new simple enzymatic method for the determination of L-arginine using Pseudomonas AROD.Toxicology. Heart-stopping revelation about how Chinese mushroom kills

Richard StonePMID: 22422955 DOI: 10.1126/science.335.6074.1293

Abstract

The orally active antihyperglycemic drug beta-guanidinopropionic acid is transported by the human proton-coupled amino acid transporter hPAT1

Linda Metzner, Madlen Dorn, Fritz Markwardt, Matthias BrandschPMID: 19358571 DOI: 10.1021/mp9000684

Abstract

The orally administered creatine analogue beta-guanidinopropionic acid (beta-GPA) decreases plasma glucose levels by increasing the sensitivity to insulin. This effect is based on a beta-GPA induced expression of mRNA and total protein content of the insulin-responsive glucose transporter GLUT4. Although the oral availability of beta-GPA is well established, the underlying uptake mechanism has not yet been studied. We investigated whether the H(+)-coupled amino acid transporter PAT1, which is expressed in the apical membrane of intestinal cells, accepts guanidine derivatives as substrates. Uptake of l-[(3)H]proline into Caco-2 cells expressing hPAT1 constitutively was strongly inhibited by beta-GPA and its derivatives guanidinoacetic acid (GAA) and 4-guanidinobutyric acid (4-GBA). Competition assays revealed apparent affinity constants of about 1.5 mM. Electrophysiological measurements at hPAT1-expressing Xenopus laevis oocytes unequivocally demonstrated that beta-GPA, GAA and 4-GBA are effectively transported by this transport system in an electrogenic manner. We conclude that hPAT1 might be responsible for the intestinal absorption of beta-GPA thereby allowing its oral administration. Moreover, with beta-GPA we identified a new high affinity hPAT1 substrate that might be an interesting starting point for future drug design-drug delivery strategies.Anisoin: a useful pre-chromatographic derivatization fluorogenic reagent for LC analysis of guanidino compounds

R Gatti, M G GioiaPMID: 16460903 DOI: 10.1016/j.jpba.2005.12.035

Abstract

The use of anisoin as pre-chromatographic reagent for LC analysis of guanidino compounds is proposed. The reagent reacts (5 min at 100 degrees C) with guanidino function and the resulting adducts can be chromatographed under reversed-phase conditions. A fluorescence detector (lambda(ex)=325 nm; lambda(em)=435 nm) was used to detect guanidino adducts. The derivatization and chromatographic conditions were optimised by a series of experiments. Application to the determination of arginine and creatine in pharmaceuticals and arginine, guanidine, methylguanidine, guanidinosuccinic acid, beta-guanidinopropionic acid, gamma-guanidinobutyric acid, guanidinoacetic acid and homoarginine in human urine is described. Quantitation limits ranged from 6 to 30 fmol, except for creatine (510 fmol).On the role of arginine-glutamic acid ion pair in the ATP hydrolysis

Pedro Carmona, Marina Molina, Arantxa Rodríguez-CasadoPMID: 16182434 DOI: 10.1016/j.bpc.2005.08.006

Abstract

The complex between adenosine triphosphate (ATP) and 4-guanidinobutyric acid (GBA) has been studied by infrared spectroscopy dry and hydrated (60% relative humidity). Partial nonenzymic hydrolysis has been detected, as deduced from characteristic bands of adenosine diphosphate (ADP) and inorganic orthophosphate formation. An infrared continuum, which increases upon hydration, demonstrates that the hydrogen bonded system in this complex has a large proton polarizability due to collective proton fluctuation. On this basis, a mechanism for splitting of lytic water molecules is also discussed.[FORMATION OF GAMMA-GUANIDINOBUTYRIC ACID FROM ARGININE IN THE WHITE RAT]

P BOULANGER, E SACQUET, R OSTEUX, H CHARLIERPMID: 14146810 DOI:

Abstract

Effects of guanidinoacetic acid, gamma-guanidinobutyric acid and gamma-guanidinobutyryl-methylester on the mammalian cerebral cortex

H TAKAHASHI, B ARAI, C KOSHINOPMID: 13774868 DOI: 10.2170/jjphysiol.11.403

Abstract

Formation of gamma-guanidinobutyric acid in pine tissue

R L BARNESPMID: 13865107 DOI: 10.1038/193781a0

Abstract

Topical application of L-arginine blocks advanced glycation by ascorbic acid in the lens of hSVCT2 transgenic mice

Xingjun Fan, Liu Xiaoqin, Breshey Potts, Christopher M Strauch, Ina Nemet, Vincent M MonnierPMID: 21897744 DOI:

Abstract

Previous experiments from our laboratory showed that the oral intake of selected guanidino compounds could block the formation of crystallin-bound advanced ascorbylation products. Here we tested whether these were also active when applied as eye drops.Two month old hSVCT2 transgenic mice (n=10) were treated twice daily with one drop of 0.1% L-arginine, γ-guanidinobutyric acid (GBA), penicillamine (PA) or N-acetylcysteine (NAC) in one eye and vehicle only in the other eye. After seven months, lens crystallins were isolated, dialyzed, and proteolytically digested to determine the protein-bound fluorescence at 335/385 and 370/440 nm excitation/emission and the advanced glycation/ascorbylation endproducts carboxymethyl-lysine (CML), carboxyethyl-lysine (CEL), glucosepane, glyoxal, and methylglyoxal hydroimidazolones G-H1 and MG-H1. The topical uptake of L-arginine and NAC was also evaluated in vitro and in vivo in rabbit lens.

In hSVCT2 mice, L-arginine decreased 335/385 and 370/440 nm fluorescence by 40% (p<0.001), CML, CEL, and glucosepane crystallin crosslinks by 35% (p<0.05), 30% (p<0.05), and 37% (p<0.05), respectively, without affecting MG-H1 and G-H1. NAC decreased 335/385 nm fluorescence by 50% (p<0.001) but, like PA and GBA, had no effect on other modifications. L-Arginine uptake into rabbit eyes treated topically reached identical lenticular plateau levels (~400 nmol/g wet weight) at 0.5% and 2.0% but levels remained three times higher at 5 h at 2% versus 0.5% concentration, respectively. In vitro studies showed a 100 fold higher L-arginine level than NAC levels, implicating high affinity uptake of the former.

L-Arginine when applied both orally and topically is a potent and broad suppressor of advanced ascorbylation in the lens. Its uptake in rabbit lens upon topical application suggests transcorneal uptake into the human lens should be feasible for testing its potential anticataract properties in clinical trials.

Explore Compound Types